N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine
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Overview
Description
N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine is a chemical compound with the molecular formula C12H10N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-aminopyrimidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole group.
Reduction: Reduced forms of the pyrimidinamine moiety.
Substitution: Substituted pyrimidinamine derivatives.
Scientific Research Applications
N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidinamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-2-pyrimidinamine
- N-(1,3-Benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide
Uniqueness
N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine is unique due to its specific combination of a benzodioxole group and a pyrimidinamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
882866-10-6 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-pyrimidin-2-ylmethanimine |
InChI |
InChI=1S/C12H9N3O2/c1-4-13-12(14-5-1)15-7-9-2-3-10-11(6-9)17-8-16-10/h1-7H,8H2/b15-7+ |
InChI Key |
SMUJSDKILCPWTJ-VIZOYTHASA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/C3=NC=CC=N3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=NC=CC=N3 |
Origin of Product |
United States |
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